molecular formula C29H31FN4O7 B1668775 Cediranib maleate CAS No. 857036-77-2

Cediranib maleate

货号: B1668775
CAS 编号: 857036-77-2
分子量: 566.6 g/mol
InChI 键: JRMGHBVACUJCRP-BTJKTKAUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

马来酸西地尼布是通过一系列涉及吲哚-醚喹唑啉衍生物的化学反应合成的。 工业生产方法涉及优化反应条件以最大限度地提高产率和纯度,通常使用高效液相色谱 (HPLC) 等先进技术进行纯化 .

化学反应分析

Key Reaction: Alkylation of Indolphenol Intermediate

The reaction between indolphenol (16 ) and chloropyrrolidine (17 ) forms cediranib (18 ) via an azetidinium ion intermediate (19 ) (Scheme 1):

ReactantsConditionsIntermediateProductYield Improvement
Indolphenol (16 )Solvent: DMF, Base: K₂CO₃Azetidinium ion (19 )Cediranib (18 )20% → 85% after optimization
Chloropyrrolidine (17 )Temperature: 60°C, 12 hr

This reaction initially showed poor yields (<20%) due to unexpected kinetic behavior. Mechanistic studies revealed first-order kinetics, deviating from anticipated second-order nucleophilic substitution. The slow formation of 19 was identified as the rate-limiting step, prompting solvent and base optimization (e.g., switching to polar aprotic solvents and adjusting base stoichiometry) .

Reaction Optimization via Design of Experiments (DoE)

A DoE approach optimized the synthesis of 3,4-dihydroxymandelic acid (12 ), a precursor in cediranib production (Scheme 2):

FactorRange TestedOptimal ConditionImpact on Yield
Glyoxylic acid amount1.0–2.5 equiv2.0 equiv+35% selectivity
NaOH concentration0.5–2.0 M1.2 MReduced side products
Reaction temperature25–80°C60°CMaximized rate
Aluminum oxide catalyst0–10 wt%5 wt%Improved purity

This full factorial design (2⁴ + center points) increased yield from <20% to >75% by identifying critical interactions between factors, such as NaOH excess leading to undesired byproducts .

Kinetic Modeling of Key Reactions

Kinetic analysis of cediranib synthesis revealed:

Rate Law for Alkylation Step

Rate=k[17] First order kinetics \text{Rate}=k[\text{17}]\quad \text{ First order kinetics }

This contradicted initial assumptions of a direct bimolecular mechanism. Instead, 17 slowly converts to 19 , which rapidly reacts with 16 (Scheme 3). Computational modeling confirmed solvent polarity accelerates 19 formation, aligning with experimental rate constants .

Stability Under Environmental Conditions

Cediranib maleate’s ester and ether linkages render it sensitive to:

  • Hydrolysis : Degrades in acidic/basic conditions, releasing maleic acid and cediranib free base.

  • Photolysis : UV exposure induces decomposition, necessitating light-protected storage .

Metabolic Transformations

In vivo, cediranib undergoes enzymatic modifications:

  • Flavin-containing monooxygenases (FMO1/3) : Catalyze N-oxidation.

  • UGT1A4 : Mediates glucuronidation of the indole nitrogen .

科学研究应用

Clinical Applications

The following table summarizes various clinical trials exploring the applications of cediranib maleate across different cancer types:

Cancer Type Study Phase Combination Therapy Primary Objective Key Findings
Solid Tumors (Various Types)Phase ICediranib + SelumetinibDetermine side effects and optimal dosingAimed at understanding tolerability in solid malignancies
Advanced Solid TumorsPhase IICediranib + OlaparibAssess objective response rate (ORR)Improved ORR compared to olaparib alone; significant PFS
Ovarian CancerPhase IIICediranib + LynparzaEfficacy and safety in platinum-sensitive relapsed casesOngoing trials show potential for enhanced efficacy
Non-Small Cell Lung CancerPhase IICediranib + BevacizumabCompare effectiveness in recurrent glioblastomaInvestigating combination impact on tumor response
Prostate CancerPhase IICediranib + DasatinibEvaluate progression-free survival (PFS)Closed prematurely; showed modest benefits in advanced cases

Case Studies

  • Combination with Olaparib : A randomized phase II study demonstrated that the combination of this compound and olaparib significantly improved progression-free survival compared to olaparib alone in patients with advanced solid tumors. The overall response rate was notably higher in the combination group (79.6%) compared to olaparib alone (47.8%) .
  • Ovarian Cancer Trials : In ongoing studies assessing cediranib combined with Lynparza for ovarian cancer, preliminary results suggest that this combination may enhance treatment efficacy in patients who have become resistant to platinum-based therapies. The trials are designed to evaluate both safety and efficacy metrics .
  • Impact on Brain Metastases : Research involving this compound in conjunction with whole brain radiation therapy for patients with non-small cell lung cancer brain metastases is ongoing, aiming to determine whether this combination can improve treatment outcomes in a challenging patient population .

生物活性

Cediranib maleate is an oral small molecule that acts as a potent inhibitor of vascular endothelial growth factor (VEGF) receptors, primarily targeting VEGFR-1, VEGFR-2, and VEGFR-3. Its biological activity has been extensively studied in various cancer types, particularly in ovarian, breast, colorectal, lung, and renal cancers. This article reviews the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and case studies.

This compound exerts its anti-tumor effects primarily through:

  • Inhibition of Angiogenesis : By blocking VEGF receptors, cediranib disrupts the signaling pathways that promote the formation of new blood vessels (angiogenesis), which tumors rely on for growth and metastasis.
  • Induction of Tumor Hypoxia : The inhibition of blood flow can lead to hypoxic conditions within tumors, potentially enhancing the sensitivity of cancer cells to other therapies like PARP inhibitors (e.g., olaparib) .
  • Cell Growth Inhibition : Cediranib has been shown to block enzymes necessary for tumor cell proliferation .

Clinical Efficacy

This compound has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other agents. Below is a summary of key findings from recent studies:

Study TypeCombinationPatient PopulationProgression-Free Survival (PFS)Overall Response Rate (ORR)
Phase IICediranib + OlaparibRecurrent ovarian cancer17.7 months (cediranib/olaparib) vs. 9.0 months (olaparib alone) 44%
Phase II/IIICediranib + OlaparibPlatinum-resistant ovarian cancerSignificant improvement in PFS for gBRCAwt/u patients (16.5 vs. 5.7 months) Increased ORR from 32% to 76%
Phase ICediranib + SelumetinibAdvanced solid tumorsNot specified; focus on safety and tolerability Not specified; focus on safety and tolerability

Case Studies

Case Study 1: Combination Therapy in Ovarian Cancer
A randomized phase II study demonstrated that the combination of this compound and olaparib resulted in a notable increase in progression-free survival among patients with recurrent platinum-sensitive ovarian cancer. The study reported a median PFS of 17.7 months for the combination therapy compared to 9.0 months for olaparib alone, highlighting the potential synergistic effects when these agents are used together .

Case Study 2: Advanced Solid Tumors
In another trial focusing on advanced solid tumors, patients receiving this compound in combination with olaparib exhibited promising results in terms of safety and efficacy. The study aimed to assess the overall response rate and progression-free survival across various tumor types, including non-small cell lung cancer and triple-negative breast cancer .

Adverse Effects

While this compound shows significant promise in treating various cancers, it is associated with several adverse effects, particularly when combined with other therapies:

  • Common grade 3 and 4 adverse events include fatigue, diarrhea, and hypertension.
  • The combination therapies may lead to increased toxicity compared to monotherapy options .

属性

IUPAC Name

(Z)-but-2-enedioic acid;4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O3.C4H4O4/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30;5-3(6)1-2-4(7)8/h6-7,12-15,29H,3-5,8-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMGHBVACUJCRP-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31FN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857036-77-2
Record name Cediranib maleate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857036772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 857036-77-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEDIRANIB MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68AYS9A614
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cediranib maleate
Reactant of Route 2
Reactant of Route 2
Cediranib maleate
Reactant of Route 3
Cediranib maleate
Reactant of Route 4
Reactant of Route 4
Cediranib maleate
Reactant of Route 5
Cediranib maleate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Cediranib maleate
Customer
Q & A

Q1: What is the primary mechanism of action of Cediranib Maleate and what are its downstream effects?

A1: this compound is a potent tyrosine kinase inhibitor that specifically targets vascular endothelial growth factor receptors (VEGFRs) []. By inhibiting VEGFRs, this compound disrupts the VEGF signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) and vascular permeability. This inhibition can lead to reduced edema and neovascularization, making it a potential therapeutic agent for diseases like age-related macular degeneration and diabetic retinopathy [].

Q2: Are there any studies exploring the delivery of this compound to the eye?

A2: Yes, researchers have investigated topical noninvasive retinal drug delivery of this compound using a 3% this compound γ-cyclodextrin nanoparticle eye drop formulation in rabbits []. This study aimed to evaluate the ocular pharmacokinetics and retinal delivery of the drug after a single-dose administration [].

Q3: Has this compound been investigated in combination with other therapies?

A3: this compound has been explored in combination with Olaparib in a clinical trial for patients with recurrent platinum-resistant or refractory ovarian cancer []. The trial utilized a phase II/III seamless design to assess the efficacy of the combination therapy [].

Q4: Are there any known challenges in developing this compound as a therapeutic?

A4: One challenge in drug development is ensuring the stability of the drug substance. Researchers have investigated the solubility and stability of this compound, which is crucial for formulating it into a stable and effective drug product [].

Q5: What is the significance of understanding the crystal structure of this compound?

A5: Understanding the crystal structure of this compound is crucial for controlling its material properties []. This knowledge can be leveraged to optimize its formulation, stability, and ultimately its effectiveness as a therapeutic agent.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。